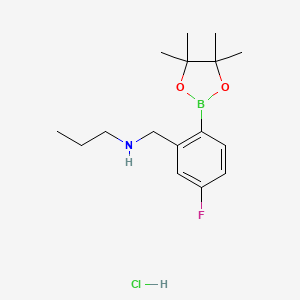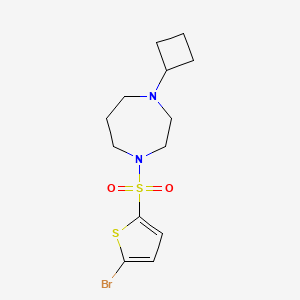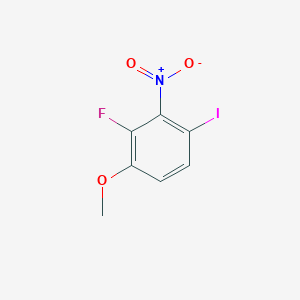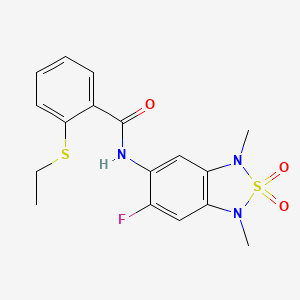
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride is a boronic ester compound with the molecular formula C16H26BClFNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride typically involves the reaction of 4-fluoro-2-(N-propylaminomethyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is reacted with an appropriate halide under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as THF or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new pharmaceuticals, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diol-containing molecules, such as carbohydrates and nucleotides, through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride include:
- 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester hydrochloride
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
What sets 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the fluoro and propylaminomethyl groups enhances its ability to participate in Suzuki-Miyaura coupling reactions and other transformations, making it a valuable tool in synthetic chemistry .
Propriétés
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEMVQUDSPDBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNCCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
![3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)


![1-methyl-6-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2503559.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)
